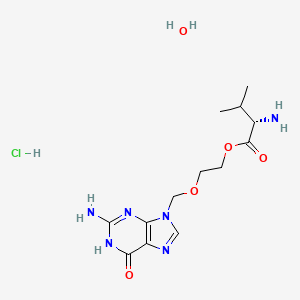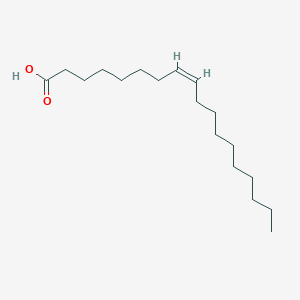
Caesium hydroxide--chromium--water (2/2/1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caesium hydroxide–chromium–water (2/2/1/2) is a unique chemical compound that combines caesium hydroxide, chromium, and water in a specific stoichiometric ratio. This compound is known for its potent catalytic properties and is extensively used in various scientific research fields due to its unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Caesium hydroxide–chromium–water (2/2/1/2) can be synthesized by reacting caesium hydroxide with chromium compounds in the presence of water. One common method involves heating a solution of caesium hydroxide and chromium salts, such as chromium chloride or chromium nitrate, under controlled conditions. The reaction typically requires a temperature range of 60-80°C and a reaction time of several hours to ensure complete formation of the compound.
Industrial Production Methods: In industrial settings, the production of caesium hydroxide–chromium–water (2/2/1/2) involves large-scale reactors where the reactants are mixed and heated under precise conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as filtration and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Caesium hydroxide–chromium–water (2/2/1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s strong catalytic properties.
Common Reagents and Conditions: Common reagents used in reactions with caesium hydroxide–chromium–water (2/2/1/2) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed: The major products formed from reactions involving caesium hydroxide–chromium–water (2/2/1/2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chromium oxides, while reduction reactions can yield chromium metal or lower oxidation state chromium compounds.
Aplicaciones Científicas De Investigación
Caesium hydroxide–chromium–water (2/2/1/2) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis and material science. In biology, it is employed in studies involving enzyme catalysis and biochemical pathways. In medicine, the compound is investigated for its potential therapeutic properties, particularly in the treatment of certain diseases. Industrially, it is used in processes such as electroplating and corrosion resistance.
Mecanismo De Acción
The mechanism by which caesium hydroxide–chromium–water (2/2/1/2) exerts its effects involves its ability to act as a catalyst, facilitating various chemical reactions. The compound interacts with molecular targets and pathways, enhancing reaction rates and selectivity. The specific molecular targets and pathways depend on the type of reaction and the reactants involved.
Comparación Con Compuestos Similares
Caesium hydroxide–chromium–water (2/2/1/2) can be compared with other similar compounds such as potassium hydroxide–chromium–water and sodium hydroxide–chromium–water. While these compounds share similar catalytic properties, caesium hydroxide–chromium–water (2/2/1/2) is unique due to its higher reactivity and selectivity in certain reactions. This uniqueness makes it a valuable compound in various scientific and industrial applications.
List of Similar Compounds:- Potassium hydroxide–chromium–water
- Sodium hydroxide–chromium–water
- Lithium hydroxide–chromium–water
Propiedades
IUPAC Name |
dicesium;chromium;dihydroxide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Cs.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMVEBCAHIBASG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[Cr].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrCs2H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971757 |
Source


|
| Record name | Caesium hydroxide--chromium--water (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56320-90-2 |
Source


|
| Record name | Caesium hydroxide--chromium--water (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)


![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)









![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)
